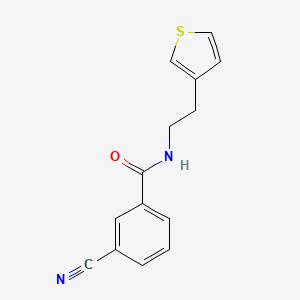

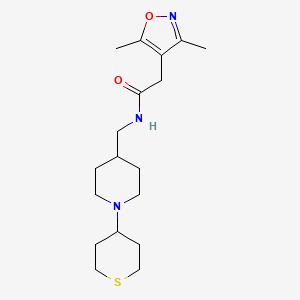

3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

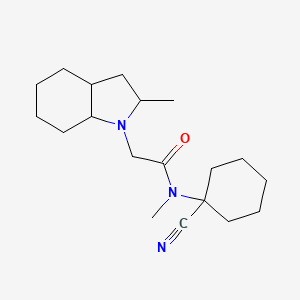

“3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide” is a chemical compound that has been studied for its potential biological activities . It is derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . The resulting product is then used to synthesize different heterocyclic derivatives . The synthetic procedures mainly involve one-pot reactions under mild reaction conditions .Chemical Reactions Analysis

The chemical reactions involving “this compound” include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions lead to the diversity of the synthesized products .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of thieno[2,3-d]pyrimidine derivatives from thiophene derivatives showcases the versatility of thiophene compounds in creating complex molecules with potential applications in materials science and pharmaceuticals (Abdelrazek, Mohamed, & Elsayed, 2008).

- The reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic compounds, highlights the potential for developing novel compounds with specific properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Potential Biological and Pharmacological Applications

- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities, suggesting the potential for developing new therapeutic agents (Madhavi, Sree Ramya, 2017).

Material Science and Optical Applications

- Designed thiophene dyes with donor-acceptor substitution show enhanced nonlinear optical limiting, indicating their potential use in photonic or optoelectronic devices for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Future Directions

The future directions for “3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide” could involve further studies on its biological activities and potential applications. The simplicity of the synthetic procedures, the convenience of yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and biological investigations .

Mechanism of Action

Target of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . These compounds are considered one of the most important precursors for heterocyclic synthesis .

Mode of Action

The mode of action of 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide involves its interaction with its targets, leading to various biochemical changes. The cyanoacetamido moiety in the compound enables reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound affects various biochemical pathways, leading to the formation of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .

Result of Action

Many derivatives of cyanoacetamide have been reported to possess diverse biological activities , suggesting that this compound may also have significant biological effects.

Properties

IUPAC Name |

3-cyano-N-(2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-9-12-2-1-3-13(8-12)14(17)16-6-4-11-5-7-18-10-11/h1-3,5,7-8,10H,4,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMAZJZPDPNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC2=CSC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2981709.png)

![5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2981713.png)

![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)

![1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2981720.png)

![1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2981725.png)

![5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2981728.png)